molecular formula C14H12N2O4 B2562524 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1105243-30-8

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2562524
CAS No.: 1105243-30-8
M. Wt: 272.26
InChI Key: HKNRPQMIIMYKSF-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a heterocyclic compound that features both furan and oxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of furan derivatives with appropriate reagents to form the oxazole ring. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions to introduce the oxazole ring . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar compounds to 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide include other furan and oxazole derivatives, such as:

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(15-9-11-3-1-5-18-11)8-10-7-13(20-16-10)12-4-2-6-19-12/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNRPQMIIMYKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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